molecular formula C7H13ClO2S B13211955 3-Methylcyclohexane-1-sulfonyl chloride

3-Methylcyclohexane-1-sulfonyl chloride

Cat. No.: B13211955
M. Wt: 196.70 g/mol
InChI Key: DMIRYBXAVYPDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylcyclohexane-1-sulfonyl chloride: is an organic compound that belongs to the class of sulfonyl chlorides These compounds are characterized by the presence of a sulfonyl functional group attached to a chlorine atom The structure of this compound consists of a cyclohexane ring substituted with a methyl group at the third position and a sulfonyl chloride group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcyclohexane-1-sulfonyl chloride can be achieved through several methods. One common approach involves the chlorosulfonation of 3-Methylcyclohexane. This reaction typically uses chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The reaction proceeds under controlled conditions, often at low temperatures, to prevent over-chlorination and to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield. The use of advanced separation techniques, such as distillation and crystallization, further ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methylcyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

3-Methylcyclohexane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It serves as a precursor in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.

    Industry: The compound is used in the production of specialty chemicals, including surfactants and dyes.

Mechanism of Action

The mechanism of action of 3-Methylcyclohexane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    Cyclohexane-1-sulfonyl chloride: Lacks the methyl group at the third position, resulting in different reactivity and properties.

    3-Methylcyclohexane-1-sulfonic acid: The sulfonic acid derivative of 3-Methylcyclohexane-1-sulfonyl chloride, which has different chemical properties and applications.

    3-Methylcyclohexane-1-sulfonamide: The sulfonamide derivative, which is commonly used in medicinal chemistry.

Uniqueness: this compound is unique due to the presence of both a methyl group and a sulfonyl chloride group on the cyclohexane ring. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable in various chemical transformations and applications.

Properties

Molecular Formula

C7H13ClO2S

Molecular Weight

196.70 g/mol

IUPAC Name

3-methylcyclohexane-1-sulfonyl chloride

InChI

InChI=1S/C7H13ClO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h6-7H,2-5H2,1H3

InChI Key

DMIRYBXAVYPDPN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.